

Comparative study of the boiling points of undecane isomers

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Compound of Interest

Compound Name: 3,3,4-Trimethyloctane

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Boiling Points of Undecane Isomers: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the boiling points of various undecane isomers. Undecane (C₁₁H₂₄) is a saturated hydrocarbon with 159 structural isomers. The arrangement of carbon atoms, specifically the degree of branching, significantly influences the physical properties of these isomers, most notably their boiling points. This phenomenon is primarily governed by the nature and strength of intermolecular van der Waals forces.

The Influence of Molecular Structure on Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For nonpolar compounds like alkanes, the primary intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces is influenced by two key factors:

- **Molecular Size:** As the number of carbon and hydrogen atoms in an alkane increases, the overall electron cloud becomes larger and more polarizable. This leads to stronger London dispersion forces and, consequently, a higher boiling point.

- **Molecular Shape (Branching):** For isomers with the same molecular formula, the degree of branching plays a crucial role. An increase in branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and resulting in a lower boiling point. Straight-chain alkanes, with their larger surface area, can engage in more significant intermolecular interactions, leading to higher boiling points compared to their branched counterparts.^[1]

Comparative Data: Boiling Points of Selected Undecane Isomers

The following table summarizes the experimentally determined boiling points of n-undecane and a selection of its branched isomers, illustrating the trend of decreasing boiling point with increased branching.

Isomer Name	CAS Number	Boiling Point (°C)
n-Undecane	1120-21-4	195.9
2-Methyldecane	6975-98-0	190.1
3-Methyldecane	13151-34-3	190.0
4-Methyldecane	2847-72-5	189.8
5-Methyldecane	13151-35-4	189.6
2,2-Dimethylnonane	17302-18-0	186.0
3,3-Dimethylnonane	17302-19-1	185.5
2,3-Dimethylnonane	17301-98-3	185.3
2,4-Dimethylnonane	17302-02-6	184.5
3,4-Dimethylnonane	17302-04-8	184.8
4,5-Dimethylnonane	17302-08-2	184.2
2,2,3-Trimethylocatane	17312-70-0	183.5
2,2,4-Trimethylocatane	17312-71-1	179.8
2,3,4-Trimethylocatane	17312-74-4	182.5

Experimental Protocols

Accurate determination of boiling points is crucial for the characterization and purification of chemical compounds. Below are detailed methodologies for two common experimental techniques.

Purity Analysis via Gas Chromatography (GC)

Prior to boiling point determination, it is essential to assess the purity of the undecane isomer sample, as impurities can affect the boiling point. Gas chromatography is a powerful technique for this purpose.

Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Methodology (GC-FID):

- **Sample Preparation:** Prepare a dilute solution of the undecane isomer in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be approximately 10 µg/mL. Ensure the sample is free of particulate matter by filtration or centrifugation.
- **Instrument Setup:**
 - **Gas Chromatograph:** An Agilent 8850 GC or similar, equipped with a flame ionization detector (FID).
 - **Column:** A non-polar capillary column (e.g., DB-5ht, 5 m length).
 - **Carrier Gas:** Helium or hydrogen.
 - **Injector:** Split/splitless inlet.
 - **Temperature Program:** An initial oven temperature of 50°C, ramped up to 300°C at a rate of 20°C/min.
 - **Detector Temperature:** 320°C.
- **Injection and Analysis:** Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument will separate the components, and the FID will detect the organic molecules as they elute from the column.
- **Data Interpretation:** The resulting chromatogram will show peaks corresponding to each component in the sample. The area under each peak is proportional to the concentration of that component. The purity of the undecane isomer can be calculated by dividing the area of its peak by the total area of all peaks (excluding the solvent peak).

Boiling Point Determination: Thiele Tube Method

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed as the point where a continuous stream of bubbles ceases and the liquid is drawn into a capillary tube.

Methodology:

- **Apparatus Setup:**
 - Attach a small test tube containing 0.5-1 mL of the undecane isomer to a thermometer using a rubber band.
 - Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
 - Insert the thermometer and test tube assembly into a Thiele tube containing mineral oil, ensuring the sample is level with the upper arm of the Thiele tube.
- **Heating:** Gently heat the side arm of the Thiele tube with a microburner. The convection currents in the oil will ensure uniform heating.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
- **Boiling Point Determination:** Remove the heat and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

Boiling Point Determination: Distillation Method

This method is suitable for larger sample volumes and can also be used for purification.

Principle: The boiling point is measured as the temperature of the vapor that is in equilibrium with the boiling liquid.

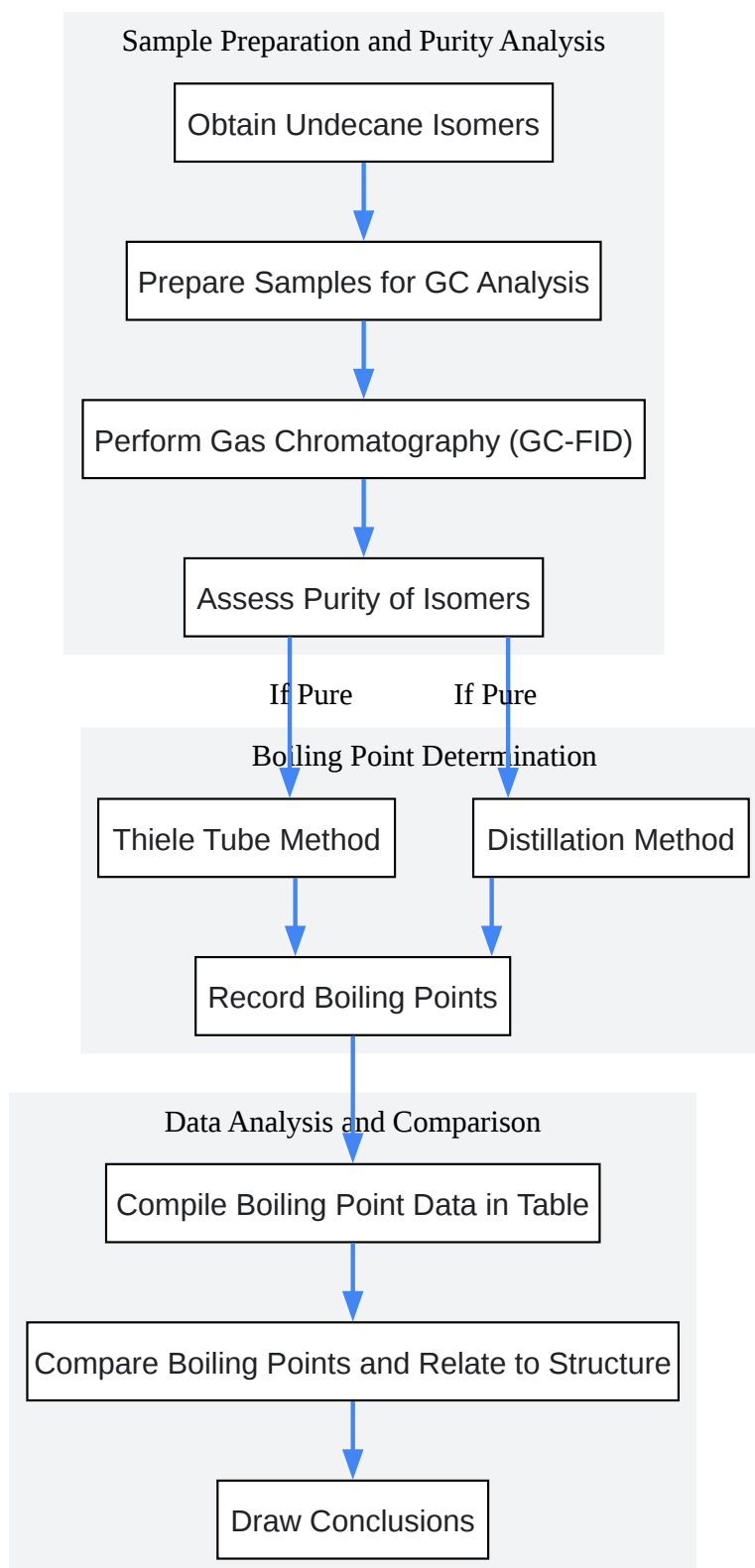
Methodology:

- **Apparatus Setup:**

- Assemble a simple distillation apparatus, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
- Place 5-10 mL of the undecane isomer and a few boiling chips into the distilling flask.
- Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
- Heating: Gently heat the distilling flask using a heating mantle.
- Distillation: As the liquid boils, the vapor will rise, pass into the condenser, and the condensate will be collected in the receiving flask.
- Boiling Point Measurement: Record the temperature at which the vapor is continuously condensing on the thermometer bulb. This stable temperature is the boiling point of the liquid. It is also important to record the atmospheric pressure at the time of the experiment.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative study of undecane isomer boiling points.

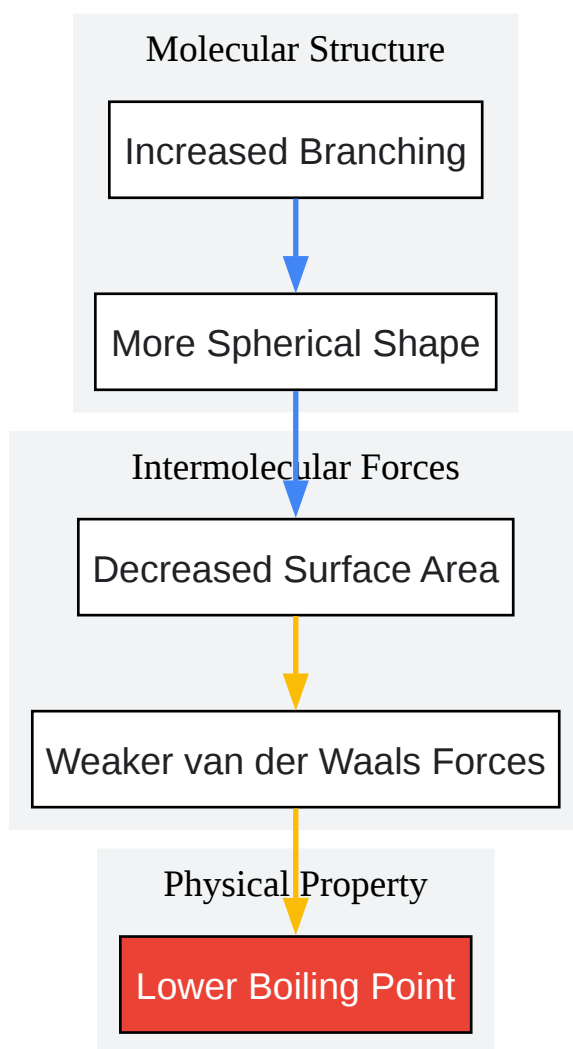


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Caption: Workflow for the comparative study of undecane isomer boiling points.

Signaling Pathways and Logical Relationships

The relationship between molecular structure and boiling point can be visualized as a logical pathway.



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References

- 1. PGRL GCFID Qualitative Analysis Method for Hydrocarbons | U.S. Geological Survey [usgs.gov]
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